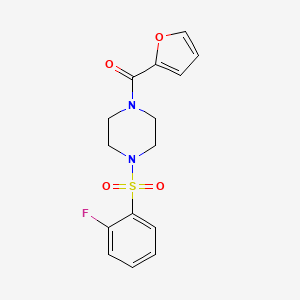

![molecular formula C14H12Cl2N2O3S B2431294 2-氯-N-(2-{5-[(2-氯苯基)亚甲基]-2,4-二氧代-1,3-噻唑烷-3-基}乙基)乙酰胺 CAS No. 554424-03-2](/img/structure/B2431294.png)

2-氯-N-(2-{5-[(2-氯苯基)亚甲基]-2,4-二氧代-1,3-噻唑烷-3-基}乙基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

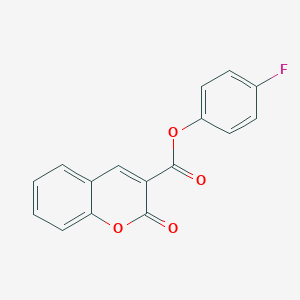

2-Chloro-N-(2-(5-(2-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)ethyl)acetamide is a synthetic organic compound belonging to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a thiazolidinone core with chloro and benzylidene substituents, which may enhance its biological activity and specificity.

科学研究应用

- 抗癌潜力: 研究人员一直在研究该化合物作为抗癌剂的潜力。 其独特的结构和噻唑烷酮支架使其成为癌症治疗中进一步研究的有趣候选者 .

- 抗炎特性: 该化合物中的噻唑烷酮部分暗示着抗炎活性。 科学家正在探索其对炎症途径的影响以及在治疗炎症性疾病中的潜在应用 .

- Podand合成: 2-氯-N-苯基乙酰胺衍生物已用于制备Podand,Podand是具有多个结合位点的分子。 这些Podand在主客体化学和分子识别中具有应用 .

- 席夫碱配体: 该化合物与相应的腙反应,可以作为苯基乙酰胺基席夫碱配体的先驱。 这些配体在配位化学和催化中起着至关重要的作用 .

- 聚合反应: 该化合物中的氯乙酰胺基团可以参与聚合反应。 研究人员正在探索其作为单体或作为高分子合成中官能团的用途 .

药物化学与药物开发

有机合成与配体设计

材料科学与高分子化学

总之,2-氯-N-(2-{5-[(2-氯苯基)亚甲基]-2,4-二氧代-1,3-噻唑烷-3-基}乙基)乙酰胺在药物化学、材料科学和分析研究中展现出多种应用。 其多方面的特性值得在各个科学领域进一步研究和利用 . 如果你有任何具体问题或需要更多细节,请随时提问!😊

作用机制

Target of Action

The primary target of this compound is the promastigotes of Leishmania mexicana . Leishmania is a genus of trypanosomes that are responsible for the disease leishmaniasis. They proliferate mainly in impoverished environments of tropical climates .

Mode of Action

The compound interacts with the promastigotes of Leishmania mexicana, inducing apoptosis in the parasites . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, which is a crucial process in maintaining the health of an organism by eliminating old cells, unnecessary cells, and unhealthy cells.

Biochemical Pathways

Given its apoptotic effect on leishmania mexicana, it can be inferred that the compound likely interacts with the cellular pathways that regulate apoptosis in these organisms .

Pharmacokinetics

The compound has shown significant anti-leishmanial activity in vitro , suggesting that it may have good bioavailability and effective distribution within the organism to reach its target.

Result of Action

The compound has shown significant anti-leishmanial activity, with an IC50 value of 0.086 µM for L. mexicana (promastigote form) after 24 hours of interaction . This suggests that the compound is effective in inhibiting the growth of the parasites.

Action Environment

As the compound has shown significant anti-leishmanial activity in vitro , it can be inferred that it may be stable and effective under the conditions typically used for in vitro experiments.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-(5-(2-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)ethyl)acetamide typically involves a multi-step process:

Formation of the Thiazolidinone Core:

属性

IUPAC Name |

2-chloro-N-[2-[(5Z)-5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O3S/c15-8-12(19)17-5-6-18-13(20)11(22-14(18)21)7-9-3-1-2-4-10(9)16/h1-4,7H,5-6,8H2,(H,17,19)/b11-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNJZTLOJQQFRT-XFFZJAGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CCNC(=O)CCl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CCNC(=O)CCl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

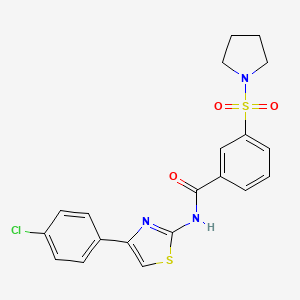

![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2431212.png)

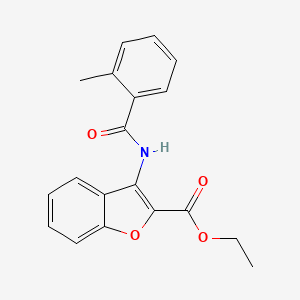

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]furan-3-carboxamide](/img/structure/B2431216.png)

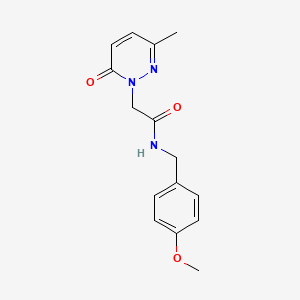

![N-TERT-BUTYL-2-({6-ETHYL-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL}SULFANYL)ACETAMIDE](/img/structure/B2431218.png)

![2-{[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2431219.png)

![1-(1,3-benzodioxol-5-yl)-3-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)urea](/img/structure/B2431220.png)

![4-[4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2431226.png)

![3-(benzenesulfonyl)-8-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2431228.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2431234.png)